molecular formula C21H20N4O5S B2985950 N-(2-{[4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)phenyl]formamido}ethyl)acetamide CAS No. 688055-53-0

N-(2-{[4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)phenyl]formamido}ethyl)acetamide

Cat. No.: B2985950
CAS No.: 688055-53-0
M. Wt: 440.47
InChI Key: MSVPKNPETDLDTG-UHFFFAOYSA-N
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Description

N-(2-{[4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)phenyl]formamido}ethyl)acetamide is a structurally complex heterocyclic compound featuring a quinazoline-dioxolo core fused with sulfanylidene (C=S) and oxo (C=O) groups. The molecule incorporates a formamido bridge (-NCHO-) linking a phenyl ring to an ethylacetamide side chain.

Properties

IUPAC Name

N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-12(26)22-6-7-23-19(27)14-4-2-13(3-5-14)10-25-20(28)15-8-17-18(30-11-29-17)9-16(15)24-21(25)31/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,26)(H,23,27)(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVPKNPETDLDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)phenyl]formamido}ethyl)acetamide is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer and antibacterial effects. This compound's unique structure may confer specific biological activities that merit detailed investigation.

  • Molecular Formula : C25H28N4O6S2
  • Molecular Weight : 544.6 g/mol
  • CAS Number : 688055-81-4

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study evaluating various synthesized compounds found that certain quinazoline derivatives displayed moderate cytotoxic activity against several cancer cell lines including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116). Specifically, compounds similar to N-(2-{[4-({8-oxo-6-sulfanylidene...}) demonstrated IC50 values indicating their effectiveness against these cell lines:

CompoundCell LineIC50 Value (µM)
Compound 9HCT-11617.35
Compound 7HCT-11627.05
Compound 9HePG229.47
Compound 7HePG239.41

These findings suggest that the compound may possess similar anticancer properties due to the presence of the quinazoline moiety which is known for its antitumor activity .

Antibacterial Activity

Quinazolines have also been evaluated for their antibacterial effects. Although specific data on N-(2-{[4-({8-oxo-6-sulfanylidene...}) is limited, related compounds have shown promising antibacterial activity in various studies. For instance, certain derivatives exhibited significant inhibition zones against bacterial strains, indicating potential as antibacterial agents .

The biological activity of quinazoline derivatives often involves the inhibition of key enzymes or pathways associated with tumor growth and bacterial proliferation. For example, some studies have indicated that quinazolines can act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase and other targets involved in cancer progression . The presence of sulfur in the structure may also contribute to reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.

Case Studies

  • Anticancer Evaluation : A comprehensive study synthesized various quinazoline derivatives and tested their efficacy against multiple cancer cell lines. The results highlighted the potential of these compounds in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • In Vitro Testing : In vitro assays using MTT proliferation assays demonstrated that several synthesized quinazoline derivatives exhibited cytotoxic effects on HePG2 and MCF-7 cell lines with varying degrees of potency .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Class Core Structure Key Functional Groups Molecular Weight (approx.) Melting Point (°C) Bioactivity Notes References
Target Compound Quinazoline-dioxolo Sulfanylidene, Formamido, Acetamide ~450 g/mol Not reported Hypothesized enzyme inhibition -
Coumarin-acetohydrazide (2k,2l) Coumarin Acetohydrazide, Nitrobenzylidene ~350–400 g/mol 180–220 (dec.) Antimicrobial, antitumor
Sulfonamide-benzothiazole (28) Benzothiazole Sulfonamide, Acetamide, Thiazole ~450 g/mol 180–182 (dec.) Carbonic anhydrase inhibition
Benzoic acid derivatives (1–4) Iridoid glycosides Benzoyl, Vanilloyl, Caffeoyl ~500–600 g/mol Not reported Antioxidant, anti-inflammatory

Key Observations:

  • Core Heterocycles: The target compound’s quinazoline-dioxolo core distinguishes it from coumarin () and benzothiazole () derivatives. Quinazoline systems are known for kinase inhibition, while coumarins exhibit anticoagulant and antimicrobial properties .
  • Functional Groups: The sulfanylidene group (C=S) in the target compound may enhance thiol-mediated interactions compared to sulfonamides (e.g., compound 28 in ) or benzoic acid esters ().

Bioactivity and Computational Predictions

  • Similarity Indexing: Computational tools like Tanimoto coefficients () could quantify structural overlap between the target compound and known inhibitors. For example, sulfonamide-carbonic anhydrase inhibitors () share acetamide motifs that correlate with bioactivity .
  • Docking Studies: AutoDock Vina () and Glide XP () may predict binding modes, particularly for the sulfanylidene group’s interaction with cysteine residues in enzyme active sites .

Q & A

What synthetic routes are available for this compound, and how can reaction yields and purity be optimized?

Basic
The synthesis of complex heterocyclic compounds like this quinazoline derivative typically involves multi-step protocols. For example, analogous compounds are synthesized via nucleophilic substitution reactions, coupling of sulfanylidene groups, and formamido-ethyl acetamide linkages. Reaction optimization can be achieved by:

  • Stepwise purification : Intermediate isolation using column chromatography or crystallization (e.g., ethanol recrystallization in yields >85% purity) .
  • Parameter tuning : Adjusting reaction time, temperature, and stoichiometry. For instance, using aqueous NaOH for thiolate intermediate formation improves yield .
  • Analytical validation : Confirm purity via melting point analysis and spectroscopic consistency (IR, ¹H NMR) with theoretical values .

What spectroscopic and crystallographic methods are critical for structural characterization?

Basic
Key techniques include:

  • ¹H NMR and IR spectroscopy : Identify functional groups (e.g., sulfanylidene C=S stretch at ~1200 cm⁻¹, acetamide NH peaks at δ 6.5–7.5 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., high-resolution MS in confirms [M+H]⁺ ions) .
  • X-ray crystallography : Resolve 3D conformation and confirm regiochemistry (e.g., used crystallography to elucidate benzothiazine derivatives) .

How can molecular docking simulations predict the compound’s binding interactions with target proteins?

Advanced
Computational workflows involve:

  • Software selection : Use AutoDock Vina for its balance of speed and accuracy (2 orders faster than AutoDock 4) .
  • Scoring function refinement : Incorporate hydrophobic enclosure and hydrogen-bonding terms (e.g., Glide XP scoring in improves binding affinity predictions) .
  • Validation : Compare docking poses with crystallographic ligand-protein complexes to assess predictive reliability .

How should researchers address discrepancies between computational binding predictions and experimental assay results?

Advanced
Contradictions arise from:

  • Solvent effects : Docking may neglect explicit water interactions. Use molecular dynamics (MD) simulations to account for solvation .
  • Conformational flexibility : Employ ensemble docking with multiple protein conformations .
  • Experimental cross-validation : Repeat assays under controlled conditions (e.g., SPR or ITC for binding constants) and compare with computational ΔG values .

What strategies resolve contradictions in reaction yield data during optimization?

Advanced
Approaches include:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors .
  • Reaction monitoring : Use inline spectroscopy (e.g., FTIR or HPLC) to track intermediate formation .
  • Error analysis : Compare experimental vs. theoretical elemental analysis (C, H, N, S) to detect impurities .

How can AI-driven automation enhance synthesis and analysis workflows?

Advanced
Emerging AI tools enable:

  • Autonomous experimentation : AI platforms like COMSOL-integrated systems adjust reaction conditions in real-time based on sensor data .
  • Data integration : Machine learning models predict optimal solvent systems or catalysts by training on historical reaction datasets .
  • High-throughput screening : AI clusters docking results and prioritizes compounds for in vitro testing .

What role does crystallography play in validating the compound’s bioactivity?

Advanced
X-ray crystallography:

  • Confirms target engagement : Resolve ligand-protein co-crystal structures to verify binding modes (e.g., used this for antioxidant activity correlation) .
  • Guides SAR : Compare active vs. inactive derivatives’ structural features (e.g., substituent orientation in the quinazoline core) .

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